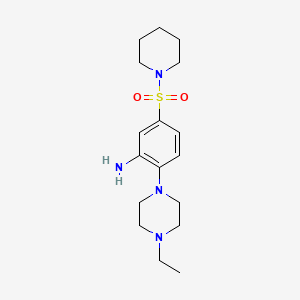
2-(4-Ethylpiperazin-1-yl)-5-(piperidine-1-sulfonyl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Starting Material: Ethylpiperazine
Reagent: The intermediate from the previous step
Conditions: This step may require a catalyst such as palladium on carbon (Pd/C) and hydrogen gas for the hydrogenation process.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Ethylpiperazin-1-yl)-5-(piperidine-1-sulfonyl)aniline typically involves multiple steps:
-
Formation of the Piperidine Sulfonyl Intermediate
Starting Material: Piperidine
Reagent: Sulfonyl chloride
Conditions: The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
-
Coupling with Aniline Derivative
Starting Material: Aniline derivative
Reagent: The piperidine sulfonyl intermediate
Conditions: The reaction is typically performed in a polar aprotic solvent like dimethylformamide (DMF) under reflux conditions.
化学反応の分析
Types of Reactions
-
Oxidation
Reagents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Conditions: Typically performed in acidic or basic aqueous solutions.
Products: Oxidized derivatives of the aniline or piperidine rings.
-
Reduction
Reagents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Conditions: Carried out in anhydrous solvents such as tetrahydrofuran (THF).
Products: Reduced forms of the sulfonyl group or the aromatic ring.
-
Substitution
Reagents: Halogenating agents like bromine (Br2), chlorine (Cl2)
Conditions: Conducted in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Products: Halogenated derivatives of the compound.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Catalysts: Palladium on carbon, aluminum chloride
Solvents: Dimethylformamide, tetrahydrofuran, water
科学的研究の応用
2-(4-Ethylpiperazin-1-yl)-5-(piperidine-1-sulfonyl)aniline has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting neurological disorders.
Biological Studies: The compound is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Industrial Chemistry: It serves as a building block in the synthesis of more complex organic molecules used in various industrial applications.
作用機序
The mechanism of action of 2-(4-Ethylpiperazin-1-yl)-5-(piperidine-1-sulfonyl)aniline involves its interaction with specific molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active sites of enzymes, potentially inhibiting their activity. The piperazine and piperidine rings may enhance the compound’s ability to cross biological membranes, increasing its bioavailability.
類似化合物との比較
Similar Compounds
- 2-(4-Methylpiperazin-1-yl)-5-(piperidine-1-sulfonyl)aniline
- 2-(4-Propylpiperazin-1-yl)-5-(piperidine-1-sulfonyl)aniline
- 2-(4-Butylpiperazin-1-yl)-5-(piperidine-1-sulfonyl)aniline
Uniqueness
2-(4-Ethylpiperazin-1-yl)-5-(piperidine-1-sulfonyl)aniline is unique due to the presence of the ethyl group on the piperazine ring, which can influence its pharmacokinetic properties and biological activity. This subtle structural difference can lead to variations in its interaction with biological targets compared to its methyl, propyl, or butyl analogs.
特性
IUPAC Name |
2-(4-ethylpiperazin-1-yl)-5-piperidin-1-ylsulfonylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N4O2S/c1-2-19-10-12-20(13-11-19)17-7-6-15(14-16(17)18)24(22,23)21-8-4-3-5-9-21/h6-7,14H,2-5,8-13,18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAPFPPMFOAIGPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=C(C=C(C=C2)S(=O)(=O)N3CCCCC3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














